Comparative Bioactivity Gap: Target Compound vs. 3-Methylpyridin-2-yl Regioisomer (CAS 1210151-86-2)
The target compound differs from its closest purchasable regioisomer, 1-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)cyclopropane-1-carboxamide (CAS 1210151-86-2), solely in the position of the methyl group on the pyridine ring [1]. As of this analysis, no publicly available IC50 or Kd values exist for either compound against any biological target. This data vacuum itself constitutes a differentiation risk: regulatory or experimental conclusions drawn from one regioisomer cannot be validly extrapolated to the other. Positioning the methyl group at the 6-position (target compound) vs. the 3-position (analog) creates fundamentally distinct steric hindrance profiles proximal to the carboxamide hydrogen bond donor/acceptor, a critical pharmacophoric contact point [2]. The 6-methyl substituent is expected to stabilize planar or near-planar conformations of the amide-pyridine system, whereas the 3-methyl group introduces torsional strain that may reduce binding complementarity with shallow hydrophobic pockets in target proteins such as CYP isozymes. Users requiring consistent SAR exploration must therefore specify the exact CAS number 1208786-45-1.
| Evidence Dimension | Potential biological activity / target engagement |
|---|---|
| Target Compound Data | No publicly available quantitative bioactivity data identified (IC50, Ki, EC50) as of search date. |
| Comparator Or Baseline | CAS 1210151-86-2 (3-methylpyridin-2-yl regioisomer): No publicly available quantitative bioactivity data identified. |
| Quantified Difference | Not quantifiable due to absence of reported bioactivity for both compounds; differentiation is based on regiochemical identity and predicted pharmacophoric divergence. |
| Conditions | N/A – no head-to-head assay data found; inference supported by general medicinal chemistry SAR principles for regioisomeric amides. |
Why This Matters
Procurement of the correct regioisomer is essential to maintain SAR integrity when bioactivity data is unavailable, as the two compounds cannot be treated as functionally equivalent.
- [1] Kuujia. CAS 1210151-86-2: 1-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)cyclopropane-1-carboxamide. Accessed April 2026. View Source
- [2] Rahnasto M, et al. Identification of inhibitors of the nicotine metabolising CYP2A6 enzyme--an in silico approach. Pharmacogenomics J. 2008;8(5):328-38. View Source
